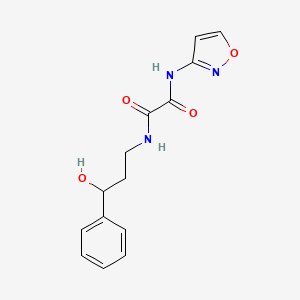

N1-(3-hydroxy-3-phenylpropyl)-N2-(isoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c18-11(10-4-2-1-3-5-10)6-8-15-13(19)14(20)16-12-7-9-21-17-12/h1-5,7,9,11,18H,6,8H2,(H,15,19)(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFRGZUTJPKBKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=NOC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-hydroxy-3-phenylpropyl)-N2-(isoxazol-3-yl)oxalamide, with the CAS number 1396747-69-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C14H15N3O4 |

| Molecular Weight | 289.29 g/mol |

| CAS Number | 1396747-69-5 |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The compound's structural features suggest potential interactions with proteins involved in metabolic processes and signal transduction.

Biological Activities

- Antioxidant Activity

- Antiplatelet Activity

- Cytotoxicity Against Cancer Cells

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

- Study on Antioxidant Activity : A series of analogues were synthesized to evaluate their antioxidant capacity using the DPPH assay. Some compounds showed antioxidant activities significantly higher than ascorbic acid, highlighting the potential of this class of compounds in therapeutic applications against oxidative stress-related conditions .

- Platelet Aggregation Inhibition : In a comparative study, several derivatives were tested for their ability to inhibit arachidonic acid-induced platelet aggregation. Some analogues exhibited up to 16-fold greater activity than aspirin, suggesting a promising avenue for developing new antiplatelet agents .

Scientific Research Applications

Antioxidant Activity

Research indicates that N1-(3-hydroxy-3-phenylpropyl)-N2-(isoxazol-3-yl)oxalamide exhibits significant antioxidant properties. These properties are attributed to its ability to scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases.

Antiplatelet Activity

Studies have shown that this compound can inhibit platelet aggregation, suggesting its potential use in preventing thrombotic disorders. The mechanism involves modulation of signaling pathways associated with platelet activation.

Cytotoxicity Against Cancer Cells

The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Case Study 1: Antioxidant Efficacy

In a study evaluating the antioxidant activity of various compounds, this compound was found to exhibit a significant reduction in reactive oxygen species (ROS) levels in vitro. The results indicated that the compound could be effective in mitigating oxidative damage in cellular models.

Case Study 2: Anticancer Potential

A recent investigation into the cytotoxic effects of this compound revealed that it significantly inhibited the growth of multiple cancer cell lines, including breast and lung cancer cells. The study reported a dose-dependent response, with IC50 values indicating substantial potency compared to standard chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimization strategies for N1-(3-hydroxy-3-phenylpropyl)-N2-(isoxazol-3-yl)oxalamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Coupling of 3-hydroxy-3-phenylpropylamine with oxalyl chloride to form the oxalamide backbone.

- Step 2 : Introduction of the isoxazole moiety via nucleophilic substitution or condensation reactions.

- Optimization : Reaction conditions (e.g., solvent polarity, temperature, and catalysts like triethylamine) are adjusted to enhance yield. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the oxalamide and isoxazole groups.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (289.29 g/mol) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How can solubility and stability be assessed under experimental conditions?

- Methodological Answer :

- Solubility : Test in solvents (DMSO, ethanol, water) using dynamic light scattering (DLS) or UV-Vis spectroscopy.

- Stability : Accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to detect degradation products. Evidence suggests moderate solubility in polar aprotic solvents .

Advanced Research Questions

Q. How can contradictions between antioxidant and cytotoxic activities be resolved?

- Methodological Answer :

- Dose-Response Studies : Establish concentration thresholds for antioxidant (e.g., DPPH radical scavenging) vs. cytotoxic (MTT assay) effects.

- Pathway Analysis : Use RNA-seq or proteomics to identify divergent pathways (e.g., Nrf2 for antioxidant activity vs. caspase-3 for apoptosis).

- Structural Analog Comparison : Test derivatives lacking the hydroxy-phenyl group to isolate cytotoxic mechanisms .

Q. What computational methods predict target interactions for this compound?

- Methodological Answer :

- Molecular Docking : Autodock Vina or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase for antiplatelet activity).

- Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (GROMACS/AMBER).

- QSAR Models : Corolate substituent effects (e.g., isoxazole electronegativity) with bioactivity .

Q. What strategies improve bioavailability and pharmacokinetics?

- Methodological Answer :

- Prodrug Design : Esterify the hydroxy group to enhance membrane permeability.

- Nanoparticle Encapsulation : Use PLGA nanoparticles for sustained release in in vivo models.

- Metabolic Stability Assays : Incubate with liver microsomes to identify metabolic hotspots for structural shielding .

Q. How do structural modifications influence enzyme selectivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with fluorinated phenyl rings or substituted isoxazoles.

- Enzyme Inhibition Assays : Compare IC₅₀ values against COX-1/2 or P450 isoforms.

- Crystallography : Resolve co-crystal structures with target enzymes to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.